molecular formula C12H12O B13760312 1-Methoxy-6-methylnaphthalene CAS No. 24894-77-7

1-Methoxy-6-methylnaphthalene

Cat. No.: B13760312
CAS No.: 24894-77-7
M. Wt: 172.22 g/mol
InChI Key: LFWPYXVUTPBBFO-UHFFFAOYSA-N
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Description

1-Methoxy-6-methylnaphthalene is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-6-methylnaphthalene can be synthesized through several methods. One common approach involves the methylation of 6-methylnaphthalene using a methoxy reagent. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the methylation process. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale methylation processes using specialized equipment to handle the reagents and catalysts. The process is optimized for efficiency, yield, and safety, ensuring that the compound is produced in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-6-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

1-Methoxy-6-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Methoxy-6-methylnaphthalene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Methoxynaphthalene: Similar in structure but lacks the methyl group.

    6-Methylnaphthalene: Similar but lacks the methoxy group.

    1-Naphthol: Contains a hydroxyl group instead of a methoxy group.

Uniqueness: 1-Methoxy-6-methylnaphthalene is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

24894-77-7

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1-methoxy-6-methylnaphthalene

InChI

InChI=1S/C12H12O/c1-9-6-7-11-10(8-9)4-3-5-12(11)13-2/h3-8H,1-2H3

InChI Key

LFWPYXVUTPBBFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)OC

Origin of Product

United States

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